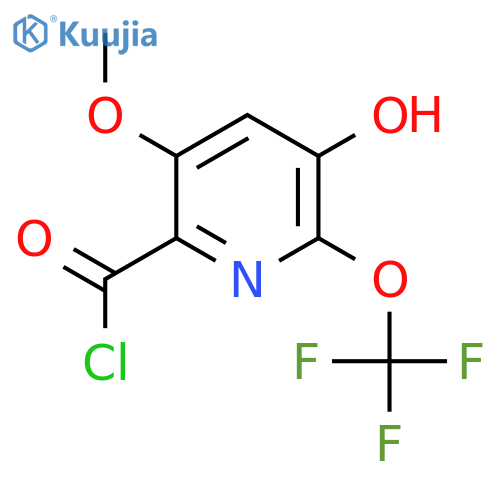Cas no 1804436-27-8 (3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride)

1804436-27-8 structure
商品名:3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride
CAS番号:1804436-27-8
MF:C8H5ClF3NO4
メガワット:271.577811956406
CID:4828944
3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride
-
- インチ: 1S/C8H5ClF3NO4/c1-16-4-2-3(14)7(17-8(10,11)12)13-5(4)6(9)15/h2,14H,1H3
- InChIKey: FLTPHYGMXPOMQX-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C(=CC(=C(N=1)OC(F)(F)F)O)OC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 288
- トポロジー分子極性表面積: 68.6
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099415-1g |
3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride |
1804436-27-8 | 97% | 1g |
$1,445.30 | 2022-04-02 |
3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
1804436-27-8 (3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride) 関連製品
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
